1-tert-Butoxy-4-(2-chloroethyl)benzene
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Overview
Description
1-tert-Butoxy-4-(2-chloroethyl)benzene is an organic compound with the molecular formula C12H17ClO It is characterized by a benzene ring substituted with a tert-butoxy group and a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-4-(2-chloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-tert-butoxy-4-bromobenzene with 2-chloroethyl magnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the two reactants .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxy-4-(2-chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 1-tert-butoxy-4-(2-hydroxyethyl)benzene.
Oxidation: Oxidation of the tert-butoxy group can produce 1-tert-butoxy-4-(2-chloroacetyl)benzene.
Scientific Research Applications
1-tert-Butoxy-4-(2-chloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether cleavage.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-tert-Butoxy-4-(2-chloroethyl)benzene exerts its effects involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The tert-butoxy group can stabilize intermediates through electron-donating effects, facilitating various chemical transformations .
Comparison with Similar Compounds
1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the 2-chloroethyl group.
1-tert-Butoxy-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-tert-Butoxy-4-(2-hydroxyethyl)benzene: Similar structure but with a hydroxy group instead of a chloro group.
Properties
CAS No. |
162516-41-8 |
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Molecular Formula |
C12H17ClO |
Molecular Weight |
212.71 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7H,8-9H2,1-3H3 |
InChI Key |
SEUTWXVPPYCPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
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